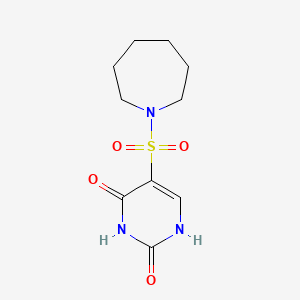

![molecular formula C16H11N5O2 B5507102 N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide belongs to a class of compounds that have shown promising biological activities due to their unique structural features. This compound is characterized by the presence of a triazolopyrimidine core, which is a common scaffold in many pharmacologically active molecules. The interest in this compound and its analogs arises from their potential therapeutic applications and the diverse chemical reactions they can undergo due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide analogs involves several key steps, including heterocyclization reactions and substitutions. For example, one synthesis route involves the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles, leading to pyrazolo[1,5-a][1,3,5]triazine derivatives, which are then further functionalized to obtain the desired products (Velihina et al., 2023). Metal-free synthesis methods using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have also been employed to construct the 1,2,4-triazolopyridine skeleton with high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods, including X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule and the spatial configuration of the functional groups, which are critical for their chemical reactivity and biological activity. The crystal structure analysis often shows that these molecules can form stable conformations that are favorable for interactions with biological targets (Repich et al., 2017).

Chemical Reactions and Properties

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide and its analogs can undergo various chemical reactions, including N- and O-alkylation, which can significantly alter their chemical properties and biological activities. These reactions are influenced by the presence of the triazolopyrimidine core and the furamide moiety, which provide reactive sites for modification. The regioselectivity and outcome of these reactions can be tailored by the choice of reactants and conditions, leading to a diverse array of derivatives with potential applications in medicinal chemistry (Islam et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives, including the phenylpyrazolo[1,5-a]pyrimidine moiety, have demonstrated significant in vitro antitumor activity and antimicrobial and antioxidant activities. These compounds' structures were further analyzed using Density Functional Theory (DFT) calculations, providing insights into their structural and electronic properties (Farag & Fahim, 2019).

Biological Activities

Research on quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety has shown promising antimicrobial properties. This work highlights the potential of these compounds for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antitumor and Antimicrobial Applications

Studies on substituted pyrazoles with antitumor and antimicrobial activities have utilized N-arylpyrazole-containing enaminones as key intermediates. This research underscores the compounds' effectiveness against certain cancer cell lines and microbial strains, suggesting their utility in developing novel cancer treatments and antimicrobial agents (Riyadh, 2011).

Advanced Material Applications

Investigations into the electron transporting materials have leveraged the properties of pyrimidine-containing compounds, demonstrating their high mobility and high triplet energy. This research is crucial for developing efficient organic light-emitting devices (OLEDs) and other electronic applications (Yin et al., 2016).

Eigenschaften

IUPAC Name |

N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-14(13-7-4-10-23-13)18-15-19-16-17-9-8-12(21(16)20-15)11-5-2-1-3-6-11/h1-10H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNILZQHYLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

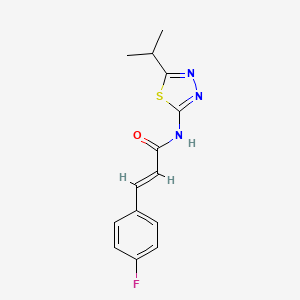

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

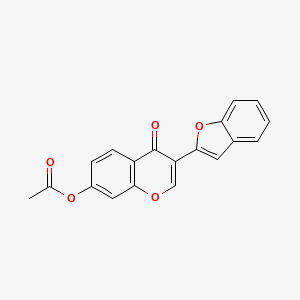

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)